Cas no 166266-19-9 (5-Iodo-3-methyl-2-pyridinamine)

5-Iodo-3-methyl-2-pyridinamine 化学的及び物理的性質
名前と識別子
-
- 2-Amino-5-iodo-3-methylpyridine
- 2-AMINO-5-IODO-3-PICOLINE
- 5-IODO-3-METHYLPYRIDIN-2-AMINE
- 5-IODO-3-METHYL-PYRIDIN-2-YLAMINE
- AKOS BB-8252
- ART-CHEM-BB B025286
- ASISCHEM X20904
- 2-Amino-3-methyl-5-iodopyridine
- 5-Iodo-3-methyl-2-pyridinamine
- 5-iodo-3-methyl-2-pyridinylamine
- (5-iodo-3-methyl-2-pyridyl)amine
- 2-Pyridinamine, 5-iodo-3-methyl-
- WTHKBDPHSGITFJ-UHFFFAOYSA-N
- 5-iodo-3-methyl-2-pyridylamine
- ZERO/005166
- iodomethylpyridinamine
- PubChem1264
- 5-iodo-3-methyl-pyridin-2-amine
- 2-Pyridinamine,5-iodo-3-methyl-
- ALBB-
- A810709
- W-201496
- 1R-0685
- AC-5419
- A927983
- EN300-85873
- AM20070271
- 5-iodo-3-methyl-pyridin-2-amine;2-Amino-5-iodo-3-picoline
- AKOS000108859
- SCHEMBL761151
- I10162
- 166266-19-9
- DTXSID60359329
- AB10923
- CS-W012917
- SY025932
- MFCD02102422
- FT-0645903
- 5-Iodo-3-methyl-pyridin-2-ylamine, AldrichCPR
- BB 0245403
- 5-iodanyl-3-methyl-pyridin-2-amine
- A2683
- STK730290
- ALBB-024128
-
- MDL: MFCD02102422
- インチ: 1S/C6H7IN2/c1-4-2-5(7)3-9-6(4)8/h2-3H,1H3,(H2,8,9)
- InChIKey: WTHKBDPHSGITFJ-UHFFFAOYSA-N
- ほほえんだ: IC1=C([H])N=C(C(C([H])([H])[H])=C1[H])N([H])[H]
計算された属性
- せいみつぶんしりょう: 233.9654g/mol
- ひょうめんでんか: 0
- XLogP3: 1.5
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 回転可能化学結合数: 0
- どういたいしつりょう: 233.9654g/mol
- 単一同位体質量: 233.9654g/mol
- 水素結合トポロジー分子極性表面積: 38.9Ų
- 重原子数: 9
- 複雑さ: 97.1
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- 互変異性体の数: 2
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: ふん
- ゆうかいてん: 109.0 to 113.0 deg-C
- ふってん: 303.4℃ at 760 mmHg
- PSA: 38.91000
- LogP: 2.15800
- ようかいせい: 未確定
- かんど: Light Sensitive
- 最大波長(λmax): 296(lit.)
5-Iodo-3-methyl-2-pyridinamine セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Danger
- 危害声明: H315-H319
- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 41
- セキュリティの説明: 26-39
-
危険物標識:
- ちょぞうじょうけん:Store at room temperature
- 危険レベル:IRRITANT
5-Iodo-3-methyl-2-pyridinamine 税関データ
- 税関コード:2933399090
- 税関データ:
中国税関番号:
2933399090概要:
2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
5-Iodo-3-methyl-2-pyridinamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D544272-100g |
2-AMino-5-iodo-3-Methylpyridine |
166266-19-9 | 97% | 100g |
$375 | 2024-05-24 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H27510-1g |
2-Amino-5-iodo-3-methylpyridine, 95% |
166266-19-9 | 95% | 1g |
¥3625.00 | 2023-03-16 | |
eNovation Chemicals LLC | K14730-50g |
5-Iodo-3-methylpyridin-2-amine |
166266-19-9 | 97% | 50g |
$700 | 2023-05-08 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1023182-25g |
5-Iodo-3-methylpyridin-2-amine |
166266-19-9 | 98% | 25g |
¥490.00 | 2023-11-21 | |
Enamine | EN300-85873-0.25g |
5-iodo-3-methylpyridin-2-amine |
166266-19-9 | 95% | 0.25g |
$22.0 | 2024-05-21 | |
eNovation Chemicals LLC | D544272-10g |
2-AMino-5-iodo-3-Methylpyridine |
166266-19-9 | 97% | 10g |
$170 | 2024-05-24 | |
TRC | I737193-250mg |
5-Iodo-3-methyl-2-pyridinamine |
166266-19-9 | 250mg |
$ 50.00 | 2022-06-04 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I132791-5g |
5-Iodo-3-methyl-2-pyridinamine |
166266-19-9 | 95% | 5g |
¥233.90 | 2023-09-02 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OZ909-1g |
5-Iodo-3-methyl-2-pyridinamine |
166266-19-9 | 95+% | 1g |
108.0CNY | 2021-08-04 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OZ909-20g |
5-Iodo-3-methyl-2-pyridinamine |
166266-19-9 | 95+% | 20g |
1460.0CNY | 2021-08-04 |
5-Iodo-3-methyl-2-pyridinamine 関連文献
-
Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
-
Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
-
Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
-
Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
-
Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
-
Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
-
9. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
5-Iodo-3-methyl-2-pyridinamineに関する追加情報
Research Brief on 5-Iodo-3-methyl-2-pyridinamine (CAS: 166266-19-9) and Its Applications in Chemical Biology and Medicine
5-Iodo-3-methyl-2-pyridinamine (CAS: 166266-19-9) is a pyridine derivative that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by its iodine substitution and methyl group at the 3-position, serves as a versatile intermediate in the synthesis of more complex molecules. Recent studies have explored its utility in drug discovery, particularly in the development of kinase inhibitors and other small-molecule therapeutics. The unique structural features of 5-Iodo-3-methyl-2-pyridinamine make it a valuable scaffold for medicinal chemistry, enabling the creation of compounds with enhanced binding affinity and selectivity.
One of the key areas of research involving 5-Iodo-3-methyl-2-pyridinamine is its role in the synthesis of kinase inhibitors. Kinases are critical targets in oncology and inflammatory diseases, and the ability to modulate their activity with high specificity is a major focus of drug development. Recent publications have demonstrated that derivatives of 5-Iodo-3-methyl-2-pyridinamine exhibit promising inhibitory activity against a range of kinases, including those implicated in cancer progression. For example, a 2023 study published in the Journal of Medicinal Chemistry reported the synthesis of a series of compounds based on this scaffold, which showed potent inhibition of EGFR (epidermal growth factor receptor) and HER2 (human epidermal growth factor receptor 2), both of which are validated targets in breast and lung cancers.
In addition to its applications in kinase inhibition, 5-Iodo-3-methyl-2-pyridinamine has been investigated for its potential in radiopharmaceuticals. The iodine atom in the molecule provides a convenient site for radiolabeling, enabling the development of imaging agents for positron emission tomography (PET). A recent study in the journal Bioorganic & Medicinal Chemistry Letters highlighted the use of this compound as a precursor for the synthesis of iodine-124-labeled probes, which could be used for non-invasive imaging of tumor tissues. This approach offers a promising avenue for early cancer detection and monitoring of therapeutic responses.
The synthetic routes to 5-Iodo-3-methyl-2-pyridinamine have also been a subject of optimization in recent literature. Traditional methods often involve multi-step processes with moderate yields, but advancements in catalytic chemistry have led to more efficient protocols. For instance, a 2022 paper in Organic Letters described a palladium-catalyzed iodination of 3-methyl-2-pyridinamine, which significantly improved the yield and purity of the final product. Such methodological improvements are critical for scaling up production and ensuring the availability of high-quality material for further research and development.
Despite its promising applications, challenges remain in the utilization of 5-Iodo-3-methyl-2-pyridinamine. One of the primary concerns is the potential for off-target effects in biological systems, particularly due to the reactivity of the iodine moiety. Recent toxicology studies have begun to address these issues, with preliminary data suggesting that careful structural modifications can mitigate unwanted side effects. Furthermore, the cost and availability of starting materials for its synthesis can be a limiting factor, prompting researchers to explore alternative synthetic pathways and greener chemistry approaches.
Looking ahead, the future of 5-Iodo-3-methyl-2-pyridinamine in chemical biology and medicine appears bright. Ongoing research is expected to uncover new applications, particularly in the realms of targeted therapy and diagnostic imaging. Collaborative efforts between academia and industry will be essential to translate these findings into clinically relevant solutions. As the field advances, it will be important to continue monitoring the safety and efficacy profiles of derivatives based on this scaffold, ensuring that they meet the stringent requirements of regulatory agencies.
In conclusion, 5-Iodo-3-methyl-2-pyridinamine (CAS: 166266-19-9) represents a valuable tool in the toolkit of medicinal chemists and chemical biologists. Its versatility as a synthetic intermediate and its potential in drug discovery and imaging underscore its importance in contemporary research. By staying abreast of the latest developments and addressing existing challenges, researchers can fully harness the potential of this compound to advance the frontiers of science and medicine.
166266-19-9 (5-Iodo-3-methyl-2-pyridinamine) 関連製品
- 54400-30-5(2-Amino-5-iodonicotinic acid)
- 20511-12-0(5-iodopyridin-2-amine)
- 1603-40-3(3-methylpyridin-2-amine)
- 1603-41-4(5-methylpyridin-2-amine)
- 695-34-1(Aminopicoline)
- 24517-64-4(2-aminopyridine-3-carbonitrile)
- 23612-57-9((2-Aminopyridin-3-yl)methanol)
- 24638-29-7(2,3-Diamino-5-methylpyridine)
- 7521-41-7(2-aminopyridine-3-carbaldehyde)
- 4214-73-7(6-aminopyridine-3-carbonitrile)
